tert-Butyl 3-amino-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
CAS No.: 1160247-54-0
Cat. No.: VC3373128
Molecular Formula: C19H28N2O2
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1160247-54-0 |
|---|---|
| Molecular Formula | C19H28N2O2 |
| Molecular Weight | 316.4 g/mol |
| IUPAC Name | tert-butyl 1-amino-6-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate |
| Standard InChI | InChI=1S/C19H28N2O2/c1-13-5-6-15-14(11-13)16(20)12-19(15)7-9-21(10-8-19)17(22)23-18(2,3)4/h5-6,11,16H,7-10,12,20H2,1-4H3 |
| Standard InChI Key | KGAVNJKNZBBSRY-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)C3(CCN(CC3)C(=O)OC(C)(C)C)CC2N |
| Canonical SMILES | CC1=CC2=C(C=C1)C3(CCN(CC3)C(=O)OC(C)(C)C)CC2N |
Introduction
Chemical Structure and Properties
Molecular Structure
tert-Butyl 3-amino-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate belongs to the broader class of spirocyclic compounds containing fused ring systems. Its structure can be understood by analyzing similar compounds like tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate, which shares the same core spirocyclic framework . The key structural elements include:
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A spirocyclic core where a carbon atom is shared between an indene and a piperidine ring
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A dihydroindene portion with partially reduced aromaticity
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A tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen
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An amino group at the 3-position of the indene ring
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A methyl substituent at the 5-position of the indene ring
The molecular formula can be calculated as C20H28N2O2, with an approximate molecular weight of 328.46 g/mol, which is higher than the related compound tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (301.4 g/mol) .
Physical and Chemical Properties
While specific experimental data for tert-Butyl 3-amino-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is limited, its properties can be estimated based on structurally similar compounds and general principles of organic chemistry.
Table 1: Estimated Physicochemical Properties
The presence of the Boc protecting group increases lipophilicity while reducing water solubility. The amino group introduces basic character and hydrogen bond donor/acceptor capabilities, which would influence the compound's interactions with biological systems. The methyl group adds lipophilicity and can affect crystal packing and solubility properties.
Structural Comparison with Related Compounds
Structural comparisons with related spirocyclic compounds provide insights into the unique features of tert-Butyl 3-amino-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate:
Table 2: Structural Comparison with Related Compounds
Synthesis Methods
Modification of Pre-existing Spirocyclic Scaffolds
One potential approach involves modifying tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate , which is structurally similar but contains a ketone functionality instead of an amino group. The synthesis might involve:
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Reductive amination of the ketone at the 3-position to introduce the amino group
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Regioselective methylation at the 5-position of the indene ring
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Potential protection/deprotection strategies to ensure selectivity
De Novo Synthesis
Alternatively, a de novo synthetic approach could be developed, similar to methodologies used for spirocyclic α-amino acids :
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Preparation of appropriately substituted indene derivatives
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Construction of the spirocyclic system through intramolecular cyclization
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Introduction of the Boc protecting group on the piperidine nitrogen
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Functionalization to introduce the amino group and methyl substituent at the desired positions
Key Reaction Parameters
The synthesis of related spirocyclic compounds often employs specific reaction conditions that could be relevant for the preparation of tert-Butyl 3-amino-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate:
Table 3: Potential Reaction Conditions for Key Synthetic Steps
| Synthetic Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Spirocyclization | Lewis acids (e.g., p-toluenesulfonic acid) | Ethanol, reflux | Similar to conditions for related spirocyclic compounds |
| Boc Protection | Boc2O, Et3N or DMAP | DCM, 0°C to rt, 12h | Standard conditions for N-Boc protection |
| Reductive Amination | NH4OAc, NaBH3CN or NaBH4 | MeOH/THF, rt to 50°C | For introduction of amino group |
| Methylation | MeI, base | DMF/THF, 0°C to rt | For introduction of methyl group |
The synthesis might involve the use of tert-butylhypochlorite and ethyl (methylthio)acetate as seen in the preparation of related spirocyclic compounds . These reagents could facilitate key bond-forming steps in the synthesis of the spirocyclic core.
Biological Activities and Applications
Applications in Medicinal Chemistry
The structural features of tert-Butyl 3-amino-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate suggest several potential applications in medicinal chemistry:
Table 4: Potential Applications in Medicinal Chemistry
| Application Area | Relevance | Key Structural Features |
|---|---|---|
| CNS Drug Development | Potential modulators of neuroreceptors | Spirocyclic core, basic amino group |
| Building Block | Precursor for more complex bioactive molecules | Orthogonally protected nitrogen functionalities |
| Chemical Probe | Tool for investigating biological processes | Rigid 3D structure with specific spatial arrangement |
| Structure-Activity Relationship Studies | Understanding binding requirements of biological targets | Multiple sites for derivatization |
The Boc protecting group serves as a useful handle for further functionalization, allowing for the generation of diverse libraries of derivatives through selective deprotection and subsequent modification of the piperidine nitrogen.
Structure-Activity Relationships
Key Structural Features and Their Significance
The structural elements of tert-Butyl 3-amino-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate likely influence its chemical and biological properties in distinct ways:
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Spirocyclic Core: Provides conformational rigidity and a specific three-dimensional arrangement of functional groups, which can enhance selectivity for biological targets.
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Amino Group at 3-Position: Introduces a basic center and hydrogen bonding capabilities, potentially facilitating interactions with acidic residues in target proteins or serving as a point for further derivatization.
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Methyl Group at 5-Position: Contributes additional lipophilicity and may influence the electronic properties of the aromatic ring, potentially affecting binding interactions with hydrophobic pockets in target proteins.
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Boc Protecting Group: While primarily serving as a protecting group for synthetic purposes, its presence alters the lipophilicity and conformational preferences of the molecule, potentially affecting membrane permeability and other pharmacokinetic properties.
Research Status and Future Directions
Current State of Research
Research on spirocyclic compounds containing indene and piperidine moieties is active, though specific studies on tert-Butyl 3-amino-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate appear limited. Related research areas include:
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Synthetic methodology development for spirocyclic compounds, including approaches based on the Bucherer-Bergs hydantoin synthesis and subsequent modifications .
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Structural characterization studies, including X-ray crystallography of related compounds like tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate .
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Investigation of acid-base properties of spirocyclic amino acids, which could inform understanding of similar functional groups in the target compound .
Future Research Opportunities
Several promising directions for future research on tert-Butyl 3-amino-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate include:
Table 5: Future Research Directions
| Research Area | Specific Opportunities | Potential Impact |
|---|---|---|
| Synthetic Chemistry | Development of efficient, stereoselective synthesis routes | Access to pure stereoisomers for biological evaluation |
| Medicinal Chemistry | Generation of derivative libraries through functional group modifications | Identification of novel bioactive compounds |
| Structural Biology | Co-crystallization with potential target proteins | Enhanced understanding of binding modes |
| Computational Chemistry | Modeling of interactions with biological targets | Rational design of improved analogues |
Exploration of the isoelectric point and other acid-base properties, similar to studies conducted on related spirocyclic α-amino acids, could provide valuable insights into the behavior of this compound in physiological environments .
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